molecular formula C17H15ClN4O2S B2690736 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole CAS No. 2034398-20-2

2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B2690736
CAS No.: 2034398-20-2
M. Wt: 374.84
InChI Key: JJOZDBOKKYIGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole is a sophisticated small molecule building block designed for pharmaceutical research and discovery. This compound features a hybrid architecture combining a 1,3-benzothiazole heterocycle, a central piperidine scaffold, and a terminal 5-chloropyrimidine ring, a structure motif frequently investigated in medicinal chemistry for its potential bioactivity . The molecular framework integrates key pharmacophoric elements, including the chloropyrimidine unit which can function as a hydrogen bond acceptor, and the benzothiazole system known for its privileged status in drug discovery, often associated with binding to various enzymatic targets . The piperidine linker provides conformational restraint, potentially optimizing target engagement. Compounds with related structural features, such as the piperidine-linked benzothiazole and chloropyrimidine derivatives, have been identified as modulators of significant biological targets like Leukotriene A-4 hydrolase (LTA4H), which is a key enzyme in the inflammatory pathway . Other analogous structures have been explored as IKK-beta inhibitors for the treatment of cancer and inflammatory diseases . This suggests potential research applications for this compound in developing novel therapeutic agents for conditions such as atherosclerosis, asthma, chronic obstructive pulmonary disease, and various cancer types, including colon cancer and large cell lung carcinoma . Researchers can utilize this reagent as a core scaffold in lead optimization programs, for constructing targeted libraries in high-throughput screening, or as a chemical probe for studying signal transduction pathways. The product is supplied with guaranteed high purity and is intended for research and development applications in a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c18-11-8-19-17(20-9-11)24-12-4-3-7-22(10-12)16(23)15-21-13-5-1-2-6-14(13)25-15/h1-2,5-6,8-9,12H,3-4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOZDBOKKYIGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)OC4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative. The piperidine ring is then introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with the benzothiazole intermediate. Finally, the chloropyrimidine moiety is attached through an etherification reaction, using appropriate reagents and conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile used.

Scientific Research Applications

2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on two structurally related compounds with documented antischistosomal activity, as well as inferences about 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole based on its molecular framework.

Structural and Functional Comparison

Compound Name Key Structural Features Target Organism Reported Activity (IC₅₀) References
This compound Benzothiazole + piperidine-carbonyl + chloropyrimidine Schistosoma spp. (inferred) Not reported
[2-(3-Methyl-4-Nitro-5-Isoxazolyl)Vinyl]Pyridine Pyridine + nitro-isoxazole + vinyl Schistosoma mansoni Low µM (schistosomula and adults)
2-(Benzylsulfonyl)-1,3-Benzothiazole Benzothiazole + benzylsulfonyl Schistosoma mansoni Low µM (schistosomula and adults)

Key Findings and Implications

Benzothiazole Core :

  • Both 2-(benzylsulfonyl)-1,3-benzothiazole and the target compound share the benzothiazole moiety, which is associated with antiparasitic activity via interference with redox pathways or protease inhibition . The sulfonyl group in the former may enhance electrophilic reactivity, whereas the target compound’s piperidine-carbonyl group could improve membrane permeability.

However, the chlorine atom may reduce metabolic degradation compared to the nitro group, which is prone to reduction . The piperidine ring in the target compound likely enhances conformational flexibility and solubility relative to the rigid vinylpyridine scaffold.

Activity Gaps: While both reference compounds exhibit low micromolar activity against Schistosoma life stages, the target compound’s efficacy remains uncharacterized.

Biological Activity

The compound 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Piperidine Ring : Contributes to the compound's ability to interact with biological targets.
  • Chloropyrimidine Moiety : Imparts unique electronic properties that enhance biological activity.
  • Benzothiazole Core : Known for its diverse pharmacological properties.

The molecular formula is C15H15ClN4O3C_{15}H_{15}ClN_4O_3, and it exhibits a molecular weight of approximately 330.76 g/mol.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in disease pathways, particularly in cancer and inflammatory processes.
  • Modulation of Signaling Pathways : It has been shown to affect various signaling pathways, including those related to cell proliferation and apoptosis.
  • Interaction with Receptors : The piperidine component allows for potential interaction with neurotransmitter receptors, which could have implications in neuropharmacology.

Biological Activity Overview

The following table summarizes key biological activities associated with the compound:

Activity Description References
Antitumor EffectsExhibits cytotoxicity against various cancer cell lines, including breast and lung cancer.
Anti-inflammatory PropertiesSuppresses pro-inflammatory cytokines and modulates NF-kB signaling pathways.
Antimicrobial ActivityDemonstrates activity against certain bacterial strains, indicating potential use as an antibiotic.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Research :
    • In vitro studies demonstrated that treatment with the compound resulted in significant inhibition of cell growth in breast cancer cell lines (MCF-7) and lung cancer cell lines (A549). The mechanism involved induction of apoptosis through activation of caspase pathways.
    • Preclinical trials in xenograft models showed reduced tumor size and metastasis when treated with the compound compared to controls.
  • Anti-inflammatory Studies :
    • A study examined the effects on inflammatory markers in animal models of rheumatoid arthritis. Results indicated a marked reduction in TNF-α and IL-6 levels following administration of the compound, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Antimicrobial Activity :
    • Tests against pathogenic bacteria revealed that the compound exhibited significant inhibitory effects on strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antibiotic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.